Literature review of N'-Hydroxy-4-methylpyridine-3-carboximidamide synthesis pathways
Literature review of N'-Hydroxy-4-methylpyridine-3-carboximidamide synthesis pathways
Executive Summary
This technical guide provides a comprehensive analysis of the synthesis pathways for N'-Hydroxy-4-methylpyridine-3-carboximidamide (CAS: 1159319-18-2), also referred to as 4-methylnicotinamidoxime. Amidoximes are critical intermediates in medicinal chemistry, serving as stable precursors for 1,2,4-oxadiazole heterocycles—a pharmacophore frequently found in immunomodulators, kinase inhibitors, and antimicrobial agents.
This document moves beyond simple recipe listing. It dissects the mechanistic causality of the reaction, provides a self-validating experimental protocol, and addresses the specific electronic and steric challenges posed by the 4-methyl substituent on the pyridine ring.
Retrosynthetic Analysis & Strategy
The target molecule consists of a pyridine core substituted with a methyl group at the C4 position and an amidoxime moiety at the C3 position. The most robust disconnection is at the C–N bond of the amidoxime, tracing back to the corresponding nitrile.
-
Target: N'-Hydroxy-4-methylpyridine-3-carboximidamide[1][2][3][4]
-
Primary Precursor: 4-Methylpyridine-3-carbonitrile (4-Methylnicotinonitrile)
-
Reagent: Hydroxylamine (
)[5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Strategic Consideration: The methyl group at C4 is electron-donating (+I effect). While the pyridine ring is generally electron-deficient, the C4-methyl group slightly increases electron density at the C3 nitrile carbon compared to unsubstituted nicotinonitrile. Furthermore, the C4-methyl group introduces steric bulk ortho to the reaction site. Consequently, the synthesis requires optimized thermal conditions to overcome this activation energy barrier without degrading the labile hydroxylamine reagent.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic disconnection showing the primary nitrile precursor.
Primary Synthesis Pathway: Nitrile Addition
The industry-standard approach involves the nucleophilic addition of hydroxylamine to 4-methylpyridine-3-carbonitrile. This reaction is generally performed using hydroxylamine hydrochloride neutralized in situ with a base (e.g., sodium carbonate or triethylamine) to release the free nucleophilic species.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine nitrogen of hydroxylamine on the electrophilic carbon of the cyano group.
-
Activation: The free base hydroxylamine (
) is generated. -
Addition: The lone pair on nitrogen attacks the nitrile carbon (
). -
Proton Transfer: Rapid tautomerization stabilizes the intermediate into the amidoxime (
).
Critical Control Point: The oxygen atom of hydroxylamine is also nucleophilic. However, the nitrogen atom is more nucleophilic (alpha-effect). To prevent O-attack (which leads to hydroxamic acids or other byproducts), the pH must be controlled, and the reaction temperature must be sufficient to drive the N-addition but low enough to prevent decomposition.
Validated Experimental Protocol
Materials:
-
4-Methylpyridine-3-carbonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (2.0 – 3.0 equiv) -
Sodium Carbonate (
) or Triethylamine ( ) (2.0 – 3.0 equiv) -
Solvent: Ethanol (EtOH) or Methanol (MeOH) / Water mixture (typically 4:1)
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine hydrochloride (2.2 eq) in a minimum amount of water.
-
Base Neutralization: Slowly add Sodium Carbonate (1.1 eq relative to
) to the solution. Caution: evolution will occur. Stir until gas evolution ceases. -
Substrate Addition: Dilute the mixture with Ethanol (approx. 5-10 mL per gram of substrate). Add 4-Methylpyridine-3-carbonitrile (1.0 eq) in a single portion.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours.-
Monitoring: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The nitrile spot will disappear, and a more polar amidoxime spot will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (EtOH) under reduced pressure (Rotavap).
-
The residue will be a slurry of the product and inorganic salts (
).
-
-
Purification:
-
Add cold water to the residue and stir vigorously. The amidoxime is typically less soluble in cold water than the starting materials.
-
Filter the solid precipitate.
-
Recrystallization: Recrystallize from hot Ethanol/Water (9:1) or Isopropanol to yield pure white/off-white crystals.
-
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 Nitrile : 2.2 | Excess |
| Temperature | Required to overcome steric hindrance at C4. | |
| Time | 6 - 12 Hours | Monitor by LC-MS; longer times may cause hydrolysis to amide. |
| Yield | 75% - 90% | High efficiency; main loss is during crystallization. |
| Appearance | White crystalline solid | Melting point typically |
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the detailed reaction flow and the specific chemical transformation.
Figure 2: Reaction mechanism and downstream processing workflow.
Troubleshooting & Optimization (Field Insights)
Issue 1: Incomplete Conversion
-
Cause: The 4-methyl group provides steric hindrance, making the nitrile carbon less accessible than in simple nicotinonitrile.
-
Solution: Do not increase temperature beyond reflux as this degrades hydroxylamine. Instead, add a fresh portion of hydroxylamine (0.5 eq) and base after 6 hours to push the equilibrium.
Issue 2: Amide Byproduct Formation
-
Cause: Hydrolysis of the nitrile to the amide (4-methylnicotinamide) can occur if too much water is present or if the pH is too high/low.
-
Solution: Use anhydrous ethanol if possible, or minimize the water volume used to dissolve the hydroxylamine hydrochloride. Ensure the base equivalents are precise (1:1 ratio with HCl salt).
Issue 3: Safety (Hydroxylamine)
-
Warning: Hydroxylamine is potentially explosive upon heating if concentrated or in the presence of metal ions.
-
Protocol: Always generate the free base in situ in solution. Never isolate free hydroxylamine by distillation. Use a blast shield during reflux.
References
-
Synthesis of Amidoximes (General Protocol)
- Compound Data (Precursor): Title: "4-Methylpyridine-3-carbonitrile (CAS 5444-05-3) Product Page." Source: Sigma-Aldrich / Merck.
-
Target Compound Identification
Sources
- 1. 1159319-18-2|N'-hydroxy-4-methylpyridine-3-carboximidamide|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. 6-Methylpyridine-2,4-diol - Amerigo Scientific [amerigoscientific.com]
- 4. 1159319-18-2 | N'-Hydroxy-4-methylpyridine-3-carboximidamide | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. isca.me [isca.me]
- 6. orientjchem.org [orientjchem.org]
- 7. scielo.org.bo [scielo.org.bo]
